4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile
Description
4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile is a heterocyclic organic compound featuring a chlorobenzonitrile core substituted with a piperazine-azetidine moiety. Its molecular framework includes:
- 3-Chlorobenzonitrile: A benzene ring with chlorine and nitrile groups at the 3- and 4-positions, respectively.
- Piperazine: A six-membered diamine ring providing conformational flexibility.
- Azetidine: A four-membered saturated nitrogen ring, contributing to steric and electronic modulation.
This compound is cataloged as a building block in synthetic chemistry (Ref: 3D-TJC47916) and is commercially available in milligram to gram quantities, with pricing indicative of its specialized applications .
Properties
IUPAC Name |
4-[4-(azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4/c15-13-7-11(8-16)1-2-14(13)19-5-3-18(4-6-19)12-9-17-10-12/h1-2,7,12,17H,3-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTAXDJRJSHJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C3=C(C=C(C=C3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential as an anticancer agent, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells through the oxidative stress-mediated intrinsic mitochondrial pathway . This involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption, cytochrome c release, and activation of caspase-3 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share partial structural homology with 4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile:
4-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(1,3-dimethylbenzimidazol-2-ylidene)-3-oxidanylidene-butanenitrile
- Structure : Incorporates a 2-chlorophenyl-substituted piperazine, a benzimidazol-2-ylidene group, and an oxidanylidene (ketone) moiety.
4-[1-(Piperazin-1-yl)ethyl]benzonitrile Dihydrochloride
- Structure : Features a piperazine-ethyl linker attached to benzonitrile, with dihydrochloride salt formation.
- Differences :
4-[(Azetidin-3-yl)methyl]phenol Hydrochloride
- Structure: Combines an azetidine-methyl group with a phenol moiety.
- Differences: Replaces chlorobenzonitrile with a phenolic group, significantly altering electronic properties (e.g., acidity, hydrogen-bond donor capacity). The hydrochloride salt enhances ionic character, favoring solubility in polar solvents .
Comparative Analysis Table
Implications of Structural Variations
- Azetidine vs. Benzimidazole : The azetidine ring in the target compound provides a compact, electron-rich environment, whereas benzimidazole analogues (e.g., Compound A) offer extended aromatic systems for target engagement.
- Chlorobenzonitrile vs. Phenol: The nitrile group in the target compound is less polar than phenol (Compound C), favoring membrane permeability in drug design contexts.
- Salt Forms : Hydrochloride salts (Compounds B and C) improve bioavailability but may limit blood-brain barrier penetration compared to free bases.
Biological Activity
4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, synthesis, and research findings related to this compound, focusing on its anticancer properties and receptor interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing azetidine and piperazine moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells.
Case Study: Cytotoxicity Against MCF-7 Cells
A study investigated the cytotoxic effects of a related compound on MCF-7 breast cancer cells. The results indicated a marked reduction in cell viability at concentrations of 250 and 300 μg/mL. Notably, the compound inhibited cell proliferation without inducing apoptosis, suggesting a different mechanism of action compared to traditional chemotherapeutics which typically induce programmed cell death .
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 250 | 45 |
| 300 | 30 |
This data supports the hypothesis that compounds with similar structural features to this compound may serve as effective anticancer agents.
The mechanism by which azetidine and piperazine derivatives exert their anticancer effects appears to involve modulation of cellular pathways rather than direct induction of apoptosis. The absence of DNA fragmentation in treated cells further corroborates this finding .
Synthesis and Structural Analysis
The synthesis of this compound involves several steps, often utilizing reactions that form the azetidine and piperazine rings. The structural integrity and purity of synthesized compounds are typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Synthesis Pathway
- Formation of Azetidine : Azetidine derivatives are synthesized through cyclization reactions involving appropriate precursors.
- Piperazine Incorporation : The piperazine ring is introduced via nucleophilic substitution reactions.
- Chlorobenzonitrile Addition : The final step involves coupling with chlorobenzonitrile to yield the target compound.
Receptor Interaction Studies
Research has also focused on the interaction of related compounds with various receptors, particularly the A1 adenosine receptor. Compounds with similar structures have been identified as allosteric enhancers, indicating their potential role in modulating receptor activity .
Comparative Biological Activity
The biological activity of this compound can be compared with other derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
